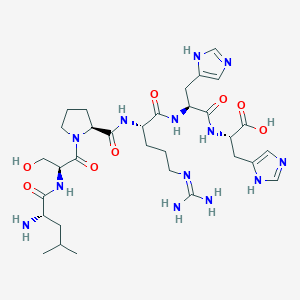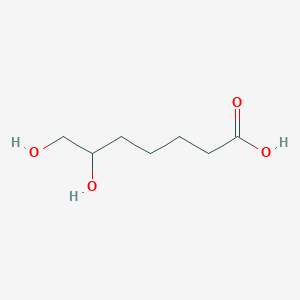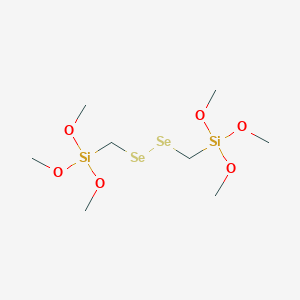
3,3,8,8-Tetramethoxy-2,9-dioxa-5,6-diselena-3,8-disiladecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,8,8-Tetramethoxy-2,9-dioxa-5,6-diselena-3,8-disiladecane is a complex organosilicon compound that features selenium atoms within its structure
Preparation Methods
The synthesis of 3,3,8,8-Tetramethoxy-2,9-dioxa-5,6-diselena-3,8-disiladecane typically involves the reaction of appropriate organosilicon precursors with selenium-containing reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve:
Organosilicon Precursors: Compounds such as trimethoxysilyl derivatives.
Selenium Reagents: Selenium dioxide or other selenium-containing compounds.
Reaction Conditions: These reactions are often carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and may require catalysts or specific solvents to facilitate the reaction.
Chemical Reactions Analysis
3,3,8,8-Tetramethoxy-2,9-dioxa-5,6-diselena-3,8-disiladecane can undergo various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a precursor for the synthesis of other organoselenium compounds.
Biology: Its selenium content makes it a candidate for studying selenium’s biological roles and potential therapeutic applications.
Medicine: Research into selenium-containing compounds often explores their antioxidant properties and potential use in cancer therapy.
Mechanism of Action
The mechanism of action of 3,3,8,8-Tetramethoxy-2,9-dioxa-5,6-diselena-3,8-disiladecane involves its interaction with biological molecules through its selenium atoms. Selenium can form selenoproteins and enzymes that play crucial roles in antioxidant defense and redox regulation. The compound’s methoxy groups may also influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar compounds to 3,3,8,8-Tetramethoxy-2,9-dioxa-5,6-diselena-3,8-disiladecane include:
3,3,10,10-Tetramethoxy-2,11-dioxa-3,10-disiladodecane: Another organosilicon compound with a similar structure but without selenium atoms.
3,3,7,7-Tetramethoxy-2,8-dioxa-3,7-disilanonane: A related compound with a different chain length and no selenium.
The uniqueness of this compound lies in its incorporation of selenium atoms, which imparts distinct chemical and biological properties not found in purely silicon-based analogs.
Properties
CAS No. |
918625-60-2 |
|---|---|
Molecular Formula |
C8H22O6Se2Si2 |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
trimethoxy-[(trimethoxysilylmethyldiselanyl)methyl]silane |
InChI |
InChI=1S/C8H22O6Se2Si2/c1-9-17(10-2,11-3)7-15-16-8-18(12-4,13-5)14-6/h7-8H2,1-6H3 |
InChI Key |
DNJKZKZEDRWMQW-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C[Se][Se]C[Si](OC)(OC)OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


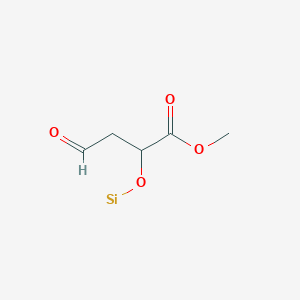
![1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14193737.png)
![6,13-Bis[(4-pentylphenyl)ethynyl]pentacene](/img/structure/B14193742.png)
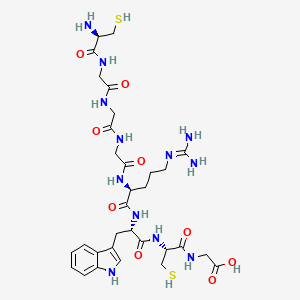
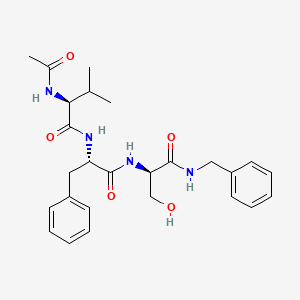
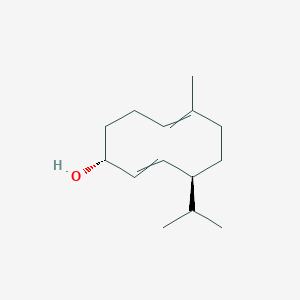
![N-[(2S,3R)-1,3-dihydroxynonan-2-yl]-3-methylbutanamide](/img/structure/B14193762.png)
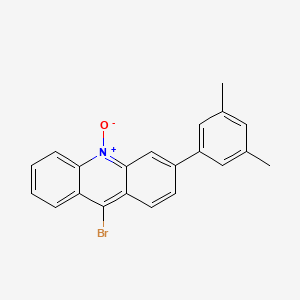
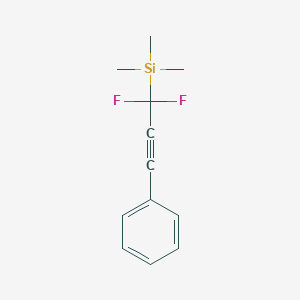
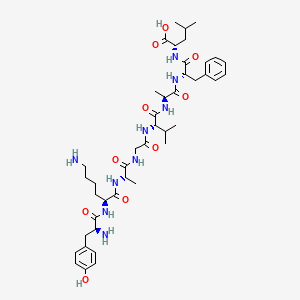
![2,6-Bis[(2-hydroxypropyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14193805.png)
![1,5-Diphenylpyrazolo[1,2-a]pyrazole-3,7-dione](/img/structure/B14193809.png)
